2-(DIBENZYLAMINO)ACETALDEHYDE
Overview
Description
2-(Dibenzylamino)acetaldehyde is an organic compound with the molecular formula C₁₆H₁₇NO. It is characterized by the presence of a dibenzylamino group attached to an acetaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dibenzylamino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with glyoxylic acid or its derivatives. The reaction typically proceeds under mild conditions, often in the presence of a suitable solvent such as dichloromethane .
Another method involves the oxidation of 2-(dibenzylamino)ethanol using oxidizing agents like oxalyl chloride in the presence of dimethyl sulfoxide (DMSO). This reaction is carried out at low temperatures, typically around -78°C, to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to ensure efficient production. Common industrial methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzylamino)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to 2-(dibenzylamino)ethanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Oxalyl chloride, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Carboxylic acids.
Reduction: 2-(Dibenzylamino)ethanol.
Substitution: Imines, amines.
Scientific Research Applications
2-(Dibenzylamino)acetaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds.
Biological Studies: It is employed in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Dibenzylamino)acetaldehyde involves its interaction with various molecular targets. In biological systems, it can act as a substrate for aldehyde dehydrogenase enzymes, leading to the formation of carboxylic acids. These reactions are crucial for detoxification processes and metabolic pathways .
Comparison with Similar Compounds
2-(Dibenzylamino)acetaldehyde can be compared with other similar compounds such as:
N,N-Dibenzylglycinal: Similar structure but different functional groups.
N,N-Dibenzylaminoacetaldehyde: Another name for the same compound.
Benzylamines: Compounds with similar benzyl groups but different functionalities.
The uniqueness of this compound lies in its specific reactivity and the presence of both an aldehyde and a dibenzylamino group, which allows it to participate in a wide range of chemical reactions .
Properties
IUPAC Name |
2-(dibenzylamino)acetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,12H,11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCONNEJVIXCBGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545236 | |
Record name | (Dibenzylamino)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106889-84-3 | |
Record name | (Dibenzylamino)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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